tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aryloxycarbonylcarbene Complexes in Asymmetric Catalytic Cyclopropanations
This study discusses the use of aryloxycarbonylcarbene complexes in asymmetric catalytic cyclopropanations, indicating a broader application in synthetic chemistry for complex molecule construction. Such processes might relate to tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate in its potential as a precursor or intermediate in synthesizing cyclic or acyclic structures through carbene transfer reactions (Park, Sakata, & Nishiyama, 1996).
CYP-Mediated Metabolic Pathways
Research exploring the metabolism of specific compounds via cytochrome P450 enzymes could offer insights into the metabolic pathways relevant to this compound, especially regarding its potential oxidation and transformation in biological systems (Prakash, Wang, O’Connell, & Johnson, 2008).
Synthesis and Characterization of Schiff Base Compounds
A detailed study on the synthesis, characterization, and analysis of Schiff base compounds derived from similar structural moieties showcases the potential for this compound in forming Schiff bases, which are valuable in various chemical and pharmacological applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Palladium-Catalyzed Coupling Reactions
Research into palladium-catalyzed coupling reactions, such as the arylation of alkyl 4-thiazolecarboxylates, might suggest methods for modifying or functionalizing this compound, contributing to the synthesis of heterocyclic cores of antibiotics (Martin, Verrier, Hoarau, & Marsais, 2008).
Nucleophilic Substitutions and Radical Reactions
The versatility of tert-butyl phenylazocarboxylates in nucleophilic substitutions and radical reactions highlighted in a study may parallel applications for this compound, emphasizing its potential as a building block in organic synthesis (Jasch, Höfling, & Heinrich, 2012).
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to exhibit a wide range of biological activities. They have been reported to act as analgesic , anti-inflammatory , anticancer , antimicrobial , antiviral , anticonvulsant , antidepressant , and immunosuppressant . The specific targets of these compounds can vary depending on the specific derivative and its structure.
Mode of Action
The mode of action of isoxazole derivatives can also vary widely. For example, some isoxazole derivatives have been found to be effective as GABA uptake inhibitors , suggesting they interact with GABA receptors in the brain.
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific targets. For example, if they act as GABA uptake inhibitors, they would affect the GABAergic pathway in the brain .
Pharmacokinetics
The pharmacokinetics of isoxazole derivatives can depend on their specific structure. Some isoxazole derivatives have been found to be able to cross the blood-brain barrier , which suggests they have good bioavailability in the brain.
Result of Action
The result of the action of isoxazole derivatives can depend on their specific targets and mode of action. For example, if they act as GABA uptake inhibitors, they could potentially have anticonvulsant effects .
Action Environment
The action environment of isoxazole derivatives can depend on various factors, including the specific derivative, its targets, and the physiological environment in which it is acting. For example, the ability of some isoxazole derivatives to cross the blood-brain barrier suggests they can act in the central nervous system .
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-16-9/h6H,4-5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRYDLLYWMJNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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